molecular formula C9H11N5S2 B2399634 5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol CAS No. 949766-14-7

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2399634
CAS No.: 949766-14-7
M. Wt: 253.34
InChI Key: JCNXHZYACHGQLT-UHFFFAOYSA-N
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Description

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is a complex organic compound featuring a thiazole ring, a triazole ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the triazole ring and the cyclopropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-amino-4-methyl-1,3-thiazol-5-yl)thio]acetamide
  • 4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-(3-dioxaziridin-3-ylphenyl)pyrimidin-2-amine

Uniqueness

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a thiazole ring, a triazole ring, and a cyclopropyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5S2/c1-4-6(16-8(10)11-4)7-12-13-9(15)14(7)5-2-3-5/h5H,2-3H2,1H3,(H2,10,11)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNXHZYACHGQLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NNC(=S)N2C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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